1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
CAS No.: 4879-98-5
Cat. No.: VC3834083
Molecular Formula: C14H36N6
Molecular Weight: 288.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4879-98-5 |
|---|---|
| Molecular Formula | C14H36N6 |
| Molecular Weight | 288.48 g/mol |
| IUPAC Name | N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine |
| Standard InChI | InChI=1S/C14H36N6/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-18H2 |
| Standard InChI Key | PJOLOHMGBICKJH-UHFFFAOYSA-N |
| SMILES | C(CN)CN(CCCN)CCN(CCCN)CCCN |
| Canonical SMILES | C(CN)CN(CCCN)CCN(CCCN)CCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound, N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine, reflects its branched topology. The core structure consists of a 1,3-propanediamine backbone (NH₂-CH₂-CH₂-CH₂-NH₂) linked to two 3-aminopropyl groups via an ethanediyl (-CH₂-CH₂-) bridge. This configuration results in six primary amine groups, making it a highly functionalized polyamine.
The SMILES notation (C(CN)CN(CCCN)CCN(CCCN)CCCN) and InChIKey (PJOLOHMGBICKJH-UHFFFAOYSA-N) further clarify the spatial arrangement of atoms. Such structural complexity enhances its ability to act as a multidentate ligand or crosslinking agent.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₃₆N₆ | |
| Molecular Weight | 288.48 g/mol | |
| CAS Number | 4879-98-5 | |
| IUPAC Name | N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine | |
| Density | Not reported | – |
| Melting/Boiling Points | Not reported | – |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous polyamines exhibit characteristic peaks for N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹) . Computational models predict a high degree of conformational flexibility due to the ethanediyl linker, enabling adaptive binding in coordination complexes .
Synthesis and Preparation
Established Synthetic Routes
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Alkylation of Amines: Reacting primary amines with alkyl halides or epoxides.
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Reductive Amination: Converting nitriles or imines to amines using catalysts like Raney-Ni .
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Condensation Reactions: Linking amine-terminated monomers with bifunctional crosslinkers.
A patent describing the synthesis of N,N-dimethyl-1,3-propanediamine (a structural analog) provides indirect insights. The process involves:
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Step 1: Reacting acrylonitrile with dimethylamine in a fixed-bed reactor to form dimethylaminopropionitrile .
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Step 2: Hydrogenating the nitrile intermediate using Raney-Ni under alkaline conditions (3–10 MPa, 40–120°C) to yield the final diamine .
Table 2: Hypothetical Synthesis Conditions for Target Compound
| Parameter | Value | Source |
|---|---|---|
| Reactants | 1,3-Propanediamine, acrylonitrile | |
| Catalyst | Raney-Ni | |
| Temperature | 50–100°C | |
| Pressure | 5–10 MPa | |
| Yield | ~98% (estimated) |
Challenges and Optimization
Key challenges include controlling the degree of branching and avoiding side reactions such as over-alkylation. The use of fixed-bed reactors and alkaline co-catalysts (e.g., NaOH in methanol) improves selectivity by minimizing back-mixing and stabilizing intermediates .
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